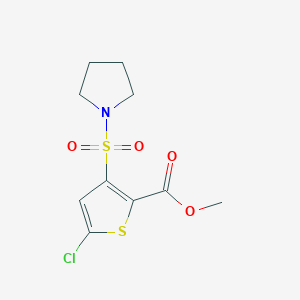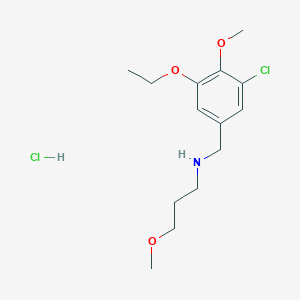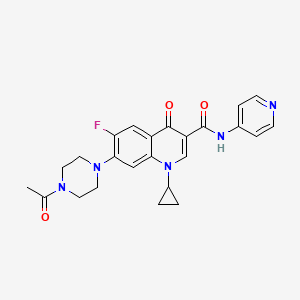
2,4-difluoro-N-(4-pyridinylmethyl)benzamide
描述
2,4-difluoro-N-(4-pyridinylmethyl)benzamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DFPB and has been synthesized using different methods. In
作用机制
The mechanism of action of DFPB is not fully understood. However, it has been suggested that DFPB inhibits the activity of various enzymes, including histone deacetylases (HDACs) and sirtuins. HDACs are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Sirtuins are involved in the regulation of various cellular processes, including metabolism, aging, and stress response.
Biochemical and Physiological Effects:
DFPB has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. DFPB has also been found to inhibit the migration and invasion of cancer cells. In addition, DFPB has been found to have neuroprotective effects and can protect neurons from oxidative stress and apoptosis.
实验室实验的优点和局限性
DFPB has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. DFPB is also stable under normal laboratory conditions. However, DFPB has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation. In addition, DFPB has low bioavailability and can be rapidly metabolized in vivo.
未来方向
DFPB has shown promising results in preclinical studies, and there is a need for further research to explore its potential applications in various fields. Some future directions for DFPB include:
1. Development of more efficient synthesis methods to improve yield and purity.
2. Investigation of the mechanism of action of DFPB to better understand its anticancer and neuroprotective properties.
3. Exploration of the potential of DFPB as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes.
4. Development of DFPB analogs with improved pharmacological properties and efficacy.
5. Evaluation of the safety and toxicity of DFPB in vivo to determine its potential for clinical use.
Conclusion:
DFPB is a chemical compound that has shown potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. It has been found to have anticancer and neuroprotective properties and can inhibit the activity of enzymes such as HDACs and sirtuins. DFPB has several advantages for lab experiments, but also has some limitations. Further research is needed to explore its potential applications and to develop more efficient synthesis methods and analogs with improved pharmacological properties.
科学研究应用
DFPB has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. It has been found to have anticancer properties and can inhibit the growth of cancer cells. DFPB has also been studied as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2,4-difluoro-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-10-1-2-11(12(15)7-10)13(18)17-8-9-3-5-16-6-4-9/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLHTWYGYKGLJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-cyclopentyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4446282.png)
![3-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446283.png)
![N,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446290.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B4446296.png)

![N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide](/img/structure/B4446310.png)
![1-(2-chlorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B4446320.png)
![N-[1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B4446326.png)
![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4446336.png)

![2-methoxy-N-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide](/img/structure/B4446341.png)

